4-CN debranone
CAS No.: 1332863-97-4
Cat. No.: VC0013466
Molecular Formula: C12H9NO3
Molecular Weight: 215.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1332863-97-4 |
---|---|
Molecular Formula | C12H9NO3 |
Molecular Weight | 215.208 |
IUPAC Name | 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile |
Standard InChI | InChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3 |
Standard InChI Key | UUFNYHLSDRHEEM-UHFFFAOYSA-N |
SMILES | CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N |
Introduction
Chemical Properties and Structure
4-CN debranone, chemically known as 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile, is a synthetic compound that belongs to the debranone family of strigolactone mimics. It features a butenolide ring (D-ring) connected to a phenyl ring substituted with a cyano group at the para position.
Chemical Identifiers and Properties
Property | Value |
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Chemical Name | 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile |
Other Names | 5-(4-Nitilephenoxy)-3-methylfuran-2(5H)-one, BICR145, SCHEMBL15171388, KS-00001G4X |
Molecular Formula | C₁₂H₉NO₃ |
Molecular Weight | 215.2 g/mol |
CAS Number | 1332863-97-4 |
PubChem ID | 89737556 |
Canonical SMILES | CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N |
InChIKey | UUFNYHLSDRHEEM-UHFFFAOYSA-N |
Table 1: Chemical identifiers and properties of 4-CN debranone
Structural Features
4-CN debranone consists of two main structural components:
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A methylated butenolide ring (D-ring), which is characteristic of strigolactones
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A phenoxy moiety with a cyano group at the para position
The chemical structure confers specific biological activities related to strigolactone signaling and defines its interactions with strigolactone receptors in plants .
Synthesis Methods
The synthesis of 4-CN debranone has been documented in scientific literature. One reported method involves the coupling of 5-hydroxy-3-methyl-5H-furan-2-one with 4-cyanophenol.
Synthetic Route
The compound can be synthesized through the reaction of 5-hydroxy-3-methyl-5H-furan-2-one (59488-94-7) with 4-cyanophenol (767-00-0) under the following conditions:
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Catalyst: Tetrabutylammonium bromide
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Base: Potassium carbonate
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Solvent: Dichloromethane/water biphasic system
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Temperature: 20°C
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Reaction time: 8 hours
This synthesis pathway represents a relatively straightforward approach to producing 4-CN debranone for research purposes.
Biological Activities
4-CN debranone exhibits significant biological activities as a strigolactone mimic, interacting with strigolactone receptors and affecting various aspects of plant growth and development.
Strigolactone Receptor Interactions
4-CN debranone interacts with strigolactone receptors, particularly DWARF14 (D14), which is central to strigolactone signaling in plants. Studies have characterized its interactions with receptors:
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Interaction with D14: 4-CN debranone acts as a competitive inhibitor of D14, competing with natural strigolactones for binding to the receptor .
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Receptor Selectivity: Interestingly, 4-CN debranone shows differential activity between the two main butenolide receptors in plants—D14 and KARRIKIN INSENSITIVE2 (KAI2). The specificity depends on the stereochemistry of the compound .
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Receptor-Mediated Hydrolysis: Similar to natural strigolactones, 4-CN debranone can be hydrolyzed by D14, although the hydrolysis rate differs from natural compounds .
Effects on Plant Development
4-CN debranone influences various aspects of plant growth and development through its interaction with strigolactone signaling pathways:
Shoot Branching Regulation
One of the most studied effects of 4-CN debranone is its ability to regulate shoot branching in plants:
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Branch/Tiller Inhibition: Studies have shown that 4-CN debranone can inhibit tiller bud outgrowth in rice mutants deficient in strigolactone biosynthesis (d10, d17), demonstrating its efficacy as a strigolactone mimic .
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Dose-Dependent Effects: Research has shown that 4-CN debranone exhibits dose-dependent effects on tillering inhibition, with effective concentrations in the range of 10⁻⁸ to 10⁻⁶ M .
Additional Developmental Effects
Beyond shoot branching, 4-CN debranone affects other aspects of plant development:
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Gene Expression: Treatment with 4-CN debranone alters the expression of strigolactone-responsive genes, including BRANCHED1 (BRC1) and STH7, indicating its role in modulating strigolactone-dependent transcriptional networks .
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Leaf Senescence: Like natural strigolactones, 4-CN debranone can induce leaf senescence, as evidenced by reduced chlorophyll content and increased electrolyte leakage in treated leaves .
Comparative Activity with Other Strigolactone Mimics
4-CN debranone has been compared with other strigolactone mimics and natural strigolactones in terms of biological activity:
Compound | Receptor Affinity (IC₅₀) | Tillering Inhibition Activity | Seed Germination Activity |
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4-CN debranone | Variable (10⁻⁵-10⁻⁶ M range) | High at 10⁻⁷ M | Moderate |
GR24 (synthetic SL) | 2.77 × 10⁻⁷ M | Moderate | High (EC₅₀ = 3.45 × 10⁻⁹ M) |
2-Br-6-CN-debranone | 1.21 × 10⁻⁶ M (ShHTL4) | Similar to 4-CN debranone | High (EC₅₀ = 4.86 × 10⁻⁸ M) |
Table 2: Comparative biological activities of 4-CN debranone and other strigolactone mimics
Structure-Activity Relationships
Research has examined how structural modifications to the debranone scaffold affect biological activity, providing valuable insights into the structure-activity relationships of these compounds.
Effect of Substituent Position
Studies have investigated how the position of substituents on the phenyl ring affects the biological activity of debranone derivatives:
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Para vs. Ortho Substitution: Compounds with substituents at the para position (like 4-CN debranone) generally show different activity profiles compared to ortho-substituted analogs. Research by Fukui et al. demonstrated that 2-substituted debranones (ortho position) exhibited distinct biological properties .
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Di-substituted Analogs: Introduction of substituents at the 2,5- and 2,6-positions on the phenyl ring increased both phytohormonal activity and seed germination activity compared to mono-substituted analogs .
Effect of Substituent Type
The nature of the substituent on the phenyl ring significantly influences the biological activity:
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Electron-Withdrawing Groups: Substituents such as halogens (F, Cl, Br, I), CN, and CF₃ generally enhance the biological activity, particularly in terms of tillering inhibition .
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Comparative Activity: Among the various 2-substituted debranones tested, compounds with Cl, F, Br, I, and CF₃ substituents (compounds C1-C5) showed the highest activity in inhibiting the outgrowth of tiller buds in rice, with potency similar to or exceeding that of GR24 .
Compound | Substituent | Tillering Inhibition | Receptor Binding (IC₅₀) |
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C1 | 2-Cl | High | Not specified |
C2 | 2-F | High | Not specified |
C3 | 2-Br | High | 5.32 × 10⁻⁶ M |
C4 | 2-I | High | Not specified |
C5 | 2-CF₃ | High | Not specified |
C6 | 2-CN | Moderate | >1.70 × 10⁻⁵ M |
C7 | 2-Me | Moderate | >1.70 × 10⁻⁵ M |
Table 3: Structure-activity relationships of 2-substituted debranones
Stereochemical Considerations
Stereochemistry plays a crucial role in the biological activity of debranones:
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Stereoisomer Activity: Research has shown that different stereoisomers of debranones exhibit varying levels of activity and receptor specificity. For example, in the case of CN-debranone, the 2'S configuration can be active through both AtD14 and KAI2 receptors, while the 2'R configuration is inactive .
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Desmethyl Variants: Studies have demonstrated that desmethyl-CN-debranone (lacking the methyl group on the butenolide ring) is more potent for KAI2 receptors compared to the methylated version, suggesting that the methyl substituent on the butenolide ring influences receptor specificity .
Research Applications
4-CN debranone has found various applications in plant biology research:
As a Tool in Strigolactone Signaling Studies
4-CN debranone serves as a valuable tool for studying strigolactone signaling pathways:
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Receptor Function: By selectively activating or inhibiting strigolactone receptors, 4-CN debranone helps elucidate receptor functions and signaling mechanisms .
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Structure-Function Studies: The compound has been used to investigate structure-function relationships in strigolactone receptors, providing insights into the molecular basis of ligand recognition and specificity .
Future Perspectives
Research on 4-CN debranone and related compounds continues to advance, with several promising directions:
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Development of Improved Analogs: Structure-activity relationship studies provide a foundation for designing more potent and selective strigolactone mimics based on the debranone scaffold .
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Integration with Other Phytohormone Pathways: Emerging research is exploring how 4-CN debranone and other strigolactone mimics interact with other phytohormone signaling pathways, potentially leading to new strategies for plant growth regulation .
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Mechanistic Studies: Further investigations into the molecular mechanisms of 4-CN debranone action, including protein-ligand interactions and downstream signaling events, will enhance our understanding of strigolactone signaling .
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